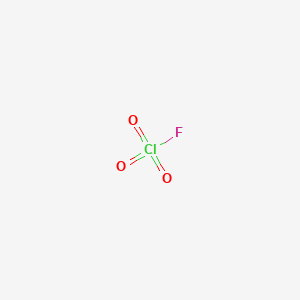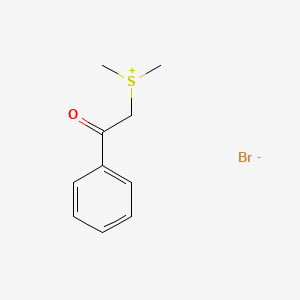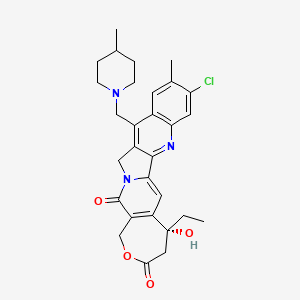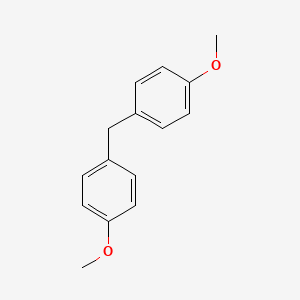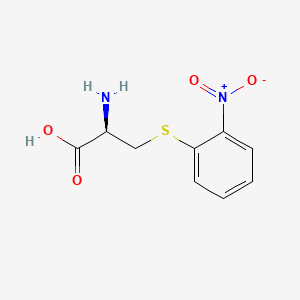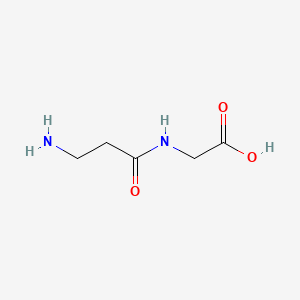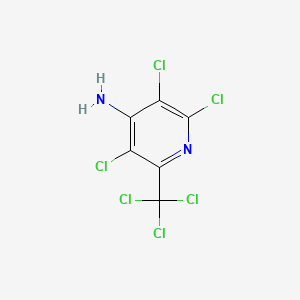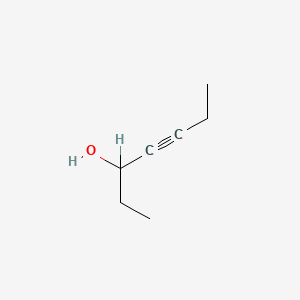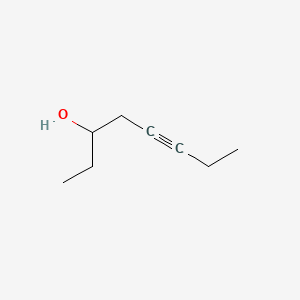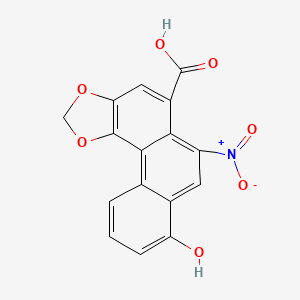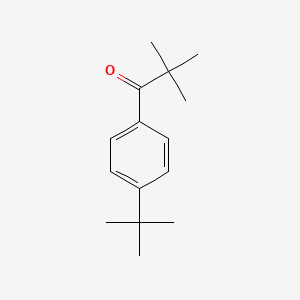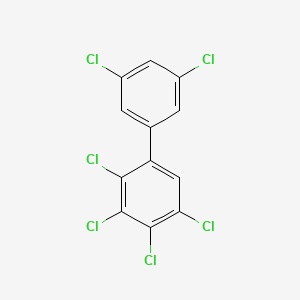
2,3,3',4,5,5'-Hexachlorobiphenyl
説明
2,3,3',4,5,5'-Hexachlorobiphenyl (HxCB) is a persistent organic pollutant (POP) that has been found in the environment for decades. HxCB is a man-made chemical that is produced as a by-product of the manufacture of certain industrial chemicals. It has been found in air, water, and soil, and is known to accumulate in the fat of animals and humans. HxCB is a highly toxic and persistent chemical, and has been linked to a variety of adverse health effects.
科学的研究の応用
Solubility in Supercritical Fluids : Research by Anitescu & Tavlarides (1999) explores the solubility of various polychlorinated biphenyl (PCB) congeners, including 2,3,3',4,5,5'-Hexachlorobiphenyl, in supercritical fluids like carbon dioxide. This study is significant for understanding the behavior of PCBs in different solvents and could be relevant for environmental remediation processes (Anitescu & Tavlarides, 1999).
Enzyme Induction : Parkinson, Robertson, Safe, and Safe (1980) investigated the effect of various PCB congeners, including this compound, on hepatic microsomal enzymes in rats. This study provides insights into the biochemical interactions and potential toxicological implications of PCBs (Parkinson et al., 1980).
Metabolic Pathways in Rats : Kato, McKinney, and Matthews (1980) conducted a study on the metabolism and excretion of symmetrical hexachlorobiphenyl isomers, including this compound, in rats. This research is crucial for understanding the biotransformation and potential toxicity of PCBs in living organisms (Kato et al., 1980).
Metabolism by Human CYP2B6 : A study by Ariyoshi, Oguri, Koga, Yoshimura, and Funae (1995) focused on the metabolism of 2,4,5,2',4',5'-Hexachlorobiphenyl by human CYP2B6, a liver enzyme. This research contributes to our understanding of how PCBs are processed in the human body (Ariyoshi et al., 1995).
QSAR and DFT Study on PCBs : Yang, Luo, Wei, Ye, Spinney, Chen, and Xiao (2016) conducted a study on the rate constants of hydroxyl radical oxidation of PCBs in the gas phase using QSAR and DFT methods. This research provides a theoretical perspective on the atmospheric behavior of PCBs (Yang et al., 2016).
作用機序
Mode of Action
Upon binding to the XRE promoter region, 2,3,3’,4,5,5’-Hexachlorobiphenyl activates the expression of these genes . This activation leads to the production of enzymes that play a crucial role in the metabolism and detoxification of xenobiotics, or foreign substances, in the body .
Biochemical Pathways
The activation of these genes triggers a cascade of biochemical reactions. The enzymes produced, such as CYP1A1, are involved in the metabolism of various substances, including drugs and toxins . This process can lead to the breakdown of these substances, making them easier to excrete from the body .
Pharmacokinetics
The pharmacokinetics of 2,3,3’,4,5,5’-Hexachlorobiphenyl, like other PCBs, is complex due to its lipophilic nature. The compound’s absorption, distribution, metabolism, and excretion (ADME) properties are influenced by factors such as the route of exposure and the individual’s metabolic capacity .
Result of Action
The activation of xenobiotic metabolizing enzymes by 2,3,3’,4,5,5’-Hexachlorobiphenyl can have various effects at the molecular and cellular levels. For instance, the metabolism of certain substances can produce reactive metabolites that may cause cellular damage . Additionally, the compound’s ability to persist in the body can lead to long-term exposure and potential bioaccumulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,3’,4,5,5’-Hexachlorobiphenyl. For example, the compound’s persistence in the environment can lead to widespread exposure through the food chain . Furthermore, individual factors such as age, sex, diet, and genetic makeup can affect the body’s response to the compound .
生化学分析
Cellular Effects
2,3,3’,4,5,5’-Hexachlorobiphenyl can have significant effects on cells. For instance, studies on similar PCBs have shown that they can disrupt cell signaling pathways, alter gene expression, and affect cellular metabolism
Molecular Mechanism
It’s known that PCBs can bind to biomolecules, inhibit or activate enzymes, and alter gene expression
Temporal Effects in Laboratory Settings
Studies on similar PCBs have shown that they can have long-term effects on cellular function . Specific information on the stability, degradation, and long-term effects of 2,3,3’,4,5,5’-Hexachlorobiphenyl is lacking.
Dosage Effects in Animal Models
Studies on similar PCBs have shown that they can have toxic or adverse effects at high doses . Specific information on the dosage effects of 2,3,3’,4,5,5’-Hexachlorobiphenyl is lacking.
Metabolic Pathways
It’s known that PCBs can interact with various enzymes and cofactors
Transport and Distribution
Studies on similar PCBs have shown that they can interact with transporters and binding proteins . Specific information on the transport and distribution of 2,3,3’,4,5,5’-Hexachlorobiphenyl is lacking.
Subcellular Localization
It’s known that PCBs can be directed to specific compartments or organelles
特性
IUPAC Name |
1,2,3,4-tetrachloro-5-(3,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-1-5(2-7(14)3-6)8-4-9(15)11(17)12(18)10(8)16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKLGRAIIIGOHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074146 | |
| Record name | 2,3,3',4,5,5'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39635-35-3 | |
| Record name | PCB 159 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39635-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3',4,5,5'-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4,5,5'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,5,5'-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X9K0ZLO55 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



